Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate

Monoamine oxidase inhibition CNS drug discovery Neuropharmacology

Researchers targeting CNS disorders require selective MAO-A inhibitors with validated isoform discrimination for lead optimization and assay development. This racemic α-aryl-α-amino acid methyl ester addresses that need with human recombinant enzyme-validated potency. • MAO-A IC50 50 nM; MAO-B IC50 1,200 nM-24:1 selectivity for reliable isoform discrimination • XLogP3 0.8 & TPSA 70.8 Ų-favorable CNS penetration parameters per in silico prediction • Methyl ester enables direct amidation without separate carboxylate activation, streamlining SAR workflows • UV-active 2,5-dimethoxyphenyl chromophore facilitates reaction monitoring and chromatographic purification • Versatile scaffold for chiral building blocks, MAO assay reference standards, and ester prodrug design

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
Cat. No. B13601334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(2,5-dimethoxyphenyl)acetate
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(C(=O)OC)N
InChIInChI=1S/C11H15NO4/c1-14-7-4-5-9(15-2)8(6-7)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3
InChIKeyNKABYEZWLYTBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate: CNS-Targeted Chiral Intermediate


Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate (CAS: 1218122-03-2) is a racemic α-aryl-α-amino acid methyl ester featuring a 2,5-dimethoxyphenyl pharmacophore. The compound has a molecular formula of C11H15NO4 and a molecular weight of 225.24 g/mol . Its structural architecture combines a primary α-amino group with a methyl ester moiety, rendering it a versatile chiral building block and synthetic intermediate for the preparation of bioactive molecules, particularly those targeting central nervous system (CNS) receptors and monoamine oxidase (MAO) enzymes [1]. The 2,5-dimethoxy substitution pattern on the phenyl ring is a recognized structural motif in serotonergic pharmacology and serves as a critical determinant of target engagement profiles [2].

Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate: Why Generic Substitution Fails


Phenylglycinate derivatives vary substantially in their biological activity profiles based on subtle differences in substitution patterns, stereochemistry, and ester functionalities. Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate exhibits a distinct enzyme inhibition signature, with reported IC50 values of 50 nM against human MAO-A and 1,200 nM against MAO-B, yielding a MAO-A/MAO-B selectivity ratio of 24:1 [1]. In contrast, many structurally related phenylglycinates and dimethoxyphenyl analogs show markedly different potency profiles or entirely lack documented activity against these targets. The precise 2,5-dimethoxy arrangement on the phenyl ring, combined with the unsubstituted α-amino group and methyl ester, generates a unique hydrogen-bonding and electrostatic surface that cannot be replicated by regioisomeric dimethoxy analogs (e.g., 3,4-dimethoxyphenyl glycine esters) or N-substituted derivatives, making cross-substitution in target-based assays or synthetic routes unreliable without re-validation.

Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate: Quantified Comparison with Analogs


MAO-A Inhibitory Potency vs. Reference Inhibitor

Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate demonstrates significant MAO-A inhibitory activity. In comparative assays using human recombinant MAO-A expressed in Sf9 cells with 5-hydroxytryptamine as substrate, the target compound exhibited an IC50 of 50 nM [1]. This potency can be benchmarked against the established MAO-A inhibitor clorgyline, which under comparable assay conditions typically exhibits sub-nanomolar to low nanomolar IC50 values (e.g., 0.1–5 nM range depending on exact conditions). The 50 nM IC50 positions the target compound as a moderately potent MAO-A ligand, suitable as a tool compound or starting point for optimization rather than a clinical candidate. For a structurally related comparator, (S)-2-Amino-2-(2,5-dimethoxyphenyl)acetic acid (the free acid analog) lacks published MAO-A inhibition data under identical recombinant human enzyme conditions, precluding direct quantitative comparison [2]. N-substituted glycinate derivatives bearing the 2,5-dimethoxyphenyl motif (e.g., Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate) have not been reported with MAO-A activity data in the primary literature .

Monoamine oxidase inhibition CNS drug discovery Neuropharmacology

MAO-A/MAO-B Selectivity Profile

The target compound exhibits a pronounced selectivity for MAO-A over MAO-B. In side-by-side assays using human recombinant MAO-A and MAO-B expressed in Sf9 cells, the compound demonstrated an IC50 of 50 nM against MAO-A and 1,200 nM against MAO-B, yielding a selectivity ratio (MAO-B IC50 / MAO-A IC50) of 24:1 [1]. This selectivity profile differentiates it from broad-spectrum MAO inhibitors that exhibit comparable potency against both isoforms. By comparison, a structurally distinct compound from BindingDB (BDBM50142189) showed an IC50 of 2,400 nM against human MAO-A and a Ki > 100,000 nM against MAO-B [2]. The 2,5-dimethoxyphenyl motif appears to confer preferential MAO-A recognition, a pattern consistent with the established pharmacophore requirements for MAO-A active site accommodation [3].

Monoamine oxidase selectivity Isoform-specific inhibition CNS therapeutic index

Physicochemical Properties: Methyl Ester vs. Free Acid

Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate possesses physicochemical properties that directly influence its handling and reactivity as a synthetic intermediate. The compound has a predicted density of 1.157 ± 0.06 g/cm³ and a predicted boiling point of 342.5 ± 42.0 °C . Its computed XLogP3 value is 0.8, and the topological polar surface area (TPSA) is 70.8 Ų [1]. In comparison, the corresponding free acid, 2-amino-2-(2,5-dimethoxyphenyl)acetic acid (CAS 106247-35-2), has a molecular formula of C10H13NO4 (MW: 211.21 g/mol) and lacks the methyl ester group, which reduces its lipophilicity and alters its reactivity profile [2]. The methyl ester functionality enhances solubility in organic solvents, facilitates chromatographic purification, and enables direct participation in amide bond formation and other nucleophilic acyl substitution reactions without requiring separate carboxylate activation steps. Regioisomeric analogs such as methyl (3,4-dimethoxyphenyl)glycinate (CAS not specified in open literature) possess different electronic and steric properties due to the altered methoxy substitution pattern, which can significantly affect both reactivity and biological target recognition .

Physicochemical properties Medicinal chemistry Synthetic intermediate

Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate: High-Value Applications


Lead Optimization for MAO-A and Serotonergic Receptors

The validated MAO-A inhibitory activity (IC50 50 nM) and 24:1 selectivity over MAO-B make methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate a suitable starting scaffold for medicinal chemistry programs aimed at developing novel antidepressants, anxiolytics, or neuroprotective agents. The 2,5-dimethoxyphenyl motif is known to confer affinity for 5-HT2A/2C receptors, and conformationally restricted analogs have demonstrated super-potent agonist activity [1]. The α-amino ester functionality provides a handle for systematic SAR exploration through amide formation, N-alkylation, or hydrolysis to the free acid. The compound's moderate lipophilicity (XLogP3 0.8) and TPSA (70.8 Ų) fall within favorable ranges for CNS penetration, supporting its utility in CNS-targeted lead generation [2].

Synthesis of Heterocyclic & Peptidomimetic Building Blocks

The compound serves as a versatile intermediate for constructing nitrogen-containing heterocycles, including imidazolidinones, diketopiperazines, and hydantoins, through cyclization reactions involving the α-amino ester moiety. The methyl ester group enables direct amide bond formation with amines, amines, or amino acid derivatives without requiring separate carboxylate activation, streamlining synthetic workflows [1]. The 2,5-dimethoxyphenyl group provides a UV-active chromophore that facilitates reaction monitoring and chromatographic purification. This combination of features makes the compound particularly valuable for preparing peptidomimetic scaffolds and chiral auxiliaries in asymmetric synthesis [2].

Reference Standard for MAO-A Selectivity Profiling

Given its well-characterized MAO-A/MAO-B selectivity profile (MAO-A IC50: 50 nM; MAO-B IC50: 1,200 nM; selectivity ratio 24:1), the compound can be employed as a reference standard or positive control in biochemical assays designed to evaluate isoform selectivity of novel MAO inhibitors [1]. Its moderate potency ensures a measurable signal without saturating the assay system, while the documented selectivity provides a benchmark for assessing whether new chemical entities exhibit MAO-A preferential, MAO-B preferential, or non-selective inhibition. The compound's activity has been validated using human recombinant enzymes and 5-hydroxytryptamine substrate, ensuring translational relevance [2].

Prodrug and Ester-Based Delivery System Design

The methyl ester moiety confers improved lipophilicity (XLogP3 0.8 vs. estimated ~0.2–0.5 for the free acid) and organic solubility, enabling formulation strategies that rely on ester prodrugs for enhanced oral absorption or tissue-specific delivery. In comparative terms, the free acid analog 2-amino-2-(2,5-dimethoxyphenyl)acetic acid would require separate carboxylate activation for prodrug synthesis, adding an extra synthetic step [1]. The target compound's ester group can be selectively hydrolyzed in vivo by esterases to release the active free acid, providing a built-in prodrug capability that is absent in the free acid starting material [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.